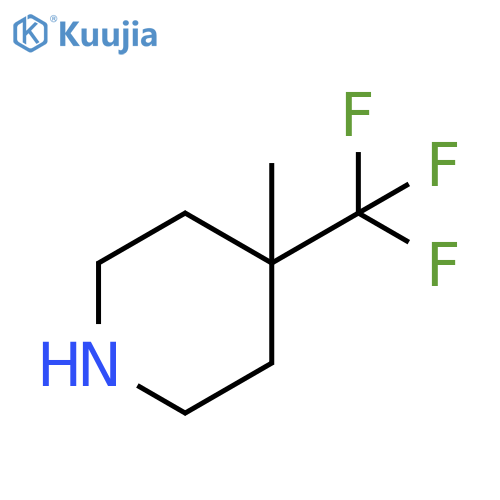Cas no 1526572-40-6 (4-Methyl-4-(trifluoromethyl)piperidine)

1526572-40-6 structure
商品名:4-Methyl-4-(trifluoromethyl)piperidine
4-Methyl-4-(trifluoromethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-methyl-4-(trifluoromethyl)-
- 4-Methyl-4-(trifluoromethyl)piperidine
-
- インチ: 1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
- InChIKey: FDQYCGCOGDNQHS-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C)(C(F)(F)F)CC1
じっけんとくせい
- 密度みつど: 1.085±0.06 g/cm3(Predicted)
- ふってん: 130.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.86±0.10(Predicted)
4-Methyl-4-(trifluoromethyl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126957-0.1g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 0.1g |
$956.0 | 2023-05-24 | ||
| Enamine | EN300-126957-0.5g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 0.5g |
$1043.0 | 2023-05-24 | ||
| Enamine | EN300-126957-1.0g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 1g |
$1086.0 | 2023-05-24 | ||
| TRC | M256236-100mg |
4-Methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 100mg |
$ 250.00 | 2022-06-02 | ||
| Enamine | EN300-126957-10.0g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 10g |
$4667.0 | 2023-05-24 | ||
| Enamine | EN300-126957-50mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 50mg |
$912.0 | 2023-10-02 | ||
| Enamine | EN300-126957-10000mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 10000mg |
$4667.0 | 2023-10-02 | ||
| Enamine | EN300-126957-500mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 500mg |
$1043.0 | 2023-10-02 | ||
| Enamine | EN300-126957-2.5g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 2.5g |
$2127.0 | 2023-05-24 | ||
| TRC | M256236-1g |
4-Methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 1g |
$ 1475.00 | 2022-06-02 |
4-Methyl-4-(trifluoromethyl)piperidine 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1526572-40-6 (4-Methyl-4-(trifluoromethyl)piperidine) 関連製品
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量